

Decoding Allatostatin Receptor Specificity: A Comparative Guide to Mutated Ligand Binding

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Compound of Interest

Compound Name:	Allatostatin II
CAS No.:	123374-34-5
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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Allatostatin receptor binding specificity using mutated and analog ligands. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of signaling pathways and experimental workflows.

The term "**Allatostatin II**" is not standard nomenclature in the field. Allatostatins are broadly classified into three main families: Allatostatin-A (AstA), Allatostatin-B (AstB), and Allatostatin-C (AstC). This guide will focus on the well-characterized Allatostatin-A and Allatostatin-C receptor systems, for which there is significant data on ligand binding and specificity.

Allatostatin-A Receptor Binding Specificity

Allatostatin-A peptides are characterized by a conserved C-terminal motif, -Y/FXFGL-NH₂. Studies on synthetic analogs of AstA have provided valuable insights into the structural requirements for receptor binding and activation.

Quantitative Comparison of Allatostatin-A Analogs

The following table summarizes the inhibitory concentration (IC₅₀) values of various synthetic analogs of a native Allatostatin-A peptide, Dippu-AST 1, in their ability to inhibit juvenile hormone biosynthesis, which is a downstream effect of receptor activation. Lower IC₅₀ values indicate higher binding affinity and potency.

Ligand	Sequence/Modification	IC ₅₀ (nM)	Reference
Dippu-AST 1 (Native)	APSGAQRLYGFGGL-NH ₂	8	[1]
K15 (Analog)	N-pentanoyl-YGFGGL-NH ₂	1.79	[1]
K24 (Analog)	N-(4-chlorobenzoyl)-YGFGGL-NH ₂	5.32	[1]
K14 (Analog)	N-butanoyl-YGFGGL-NH ₂	>10	[1]
K17 (Analog)	N-hexanoyl-YGFGGL-NH ₂	>10	[1]
K18 (Analog)	N-heptanoyl-YGFGGL-NH ₂	>10	[1]
K19 (Analog)	N-octanoyl-YGFGGL-NH ₂	>10	[1]
K23 (Analog)	N-benzoyl-YGFGGL-NH ₂	>10	[1]
K25 (Analog)	N-(4-methylbenzoyl)-YGFGGL-NH ₂	>10	[1]

Allatostatin-C Receptor Binding Specificity

Allatostatin-C peptides are characterized by a conserved C-terminal sequence PISCF and a disulfide bridge. Studies have utilized both native peptide analogs and non-peptide agonists to probe receptor binding and activation.

Quantitative Comparison of Allatostatin-C Receptor Agonists

The following table presents the half-maximal effective concentration (EC50) values for the activation of the Allatostatin-C receptor from *Thaumetopoea pityocampa* (Tpit-AstR-C) by its native ligand and synthetic agonists. Lower EC50 values indicate higher potency.

Ligand	Type	EC50 (nM)	Reference
Tpit-AST-C (Native)	Peptide	0.623	[2]
D074-0013	Small Molecule Agonist	1421	[2]
D074-0034	Small Molecule Agonist	4700	[2]
J100-0311	Peptidomimetic Agonist	5662	[2]
V029-3547	Small Molecule Agonist	8174	[2]

Additionally, a study on the mud crab, *Scylla paramamosain*, Allatostatin-C receptor (ScypaAST-CR) demonstrated the importance of the disulfide bridge for high-affinity binding, as shown by the IC50 values in a forskolin-stimulated cAMP accumulation assay.

Ligand	Modification	IC50 (nM)	Reference
ScypaAST-CCC	With disulfide bridge	6.683	[3]
ScypaAST-C	Without disulfide bridge	Dose-independent (low affinity)	[3]

Experimental Protocols

Competitive Radioligand Binding Assay for Allatostatin-A Receptor

This protocol is adapted from methodologies used for studying G-protein coupled neuropeptide receptors.

1. Cell Culture and Membrane Preparation:

- Chinese Hamster Ovary (CHO) cells stably expressing the Allatostatin-A receptor (e.g., DAR-1 or DAR-2) are cultured in appropriate media.
- Cells are harvested, and a crude membrane preparation is obtained by homogenization and centrifugation.
- The final membrane pellet is resuspended in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

2. Binding Assay:

- The assay is performed in a 96-well plate format.
- To each well, add in the following order:
 - Binding buffer.
 - A fixed concentration of a radiolabeled Allatostatin-A analog (e.g., [125I]-AstA).
 - Increasing concentrations of the unlabeled competitor ligands (mutated peptides or analogs).
 - The cell membrane preparation.
- The plate is incubated at room temperature for a predetermined time to reach equilibrium.

3. Separation and Detection:

- The bound and free radioligand are separated by rapid filtration through a glass fiber filter, which traps the cell membranes.
- The filters are washed with ice-cold wash buffer to remove unbound radioligand.

- The radioactivity retained on the filters is quantified using a scintillation counter.

4. Data Analysis:

- The data are used to generate competition binding curves, from which the IC50 value for each competitor ligand is determined.

FRET-Based G-Protein Activation Assay for Allatostatin-C Receptor

This protocol is based on the characterization of the *T. pityocampa* Allatostatin-C receptor.[4]

1. Cell Culture and Transfection:

- Human Embryonic Kidney 293 (HEK293) cells are cultured in DMEM supplemented with 10% FBS.
- Cells are transiently co-transfected with a plasmid encoding the Allatostatin-C receptor and a FRET-based biosensor for G-protein activation (e.g., a biosensor for G α i activation where G α is tagged with CFP and G γ is tagged with YFP).

2. Assay Procedure:

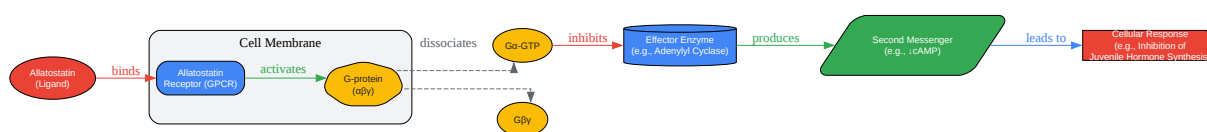
- Transfected cells are seeded into a 96-well plate.
- Before the measurement, the culture medium is replaced with a suitable assay buffer.
- The basal FRET ratio is measured using a plate reader with appropriate filters for CFP and YFP.
- Increasing concentrations of the Allatostatin-C ligands (native, mutated, or analogs) are added to the wells.
- The change in the FRET ratio upon ligand addition is monitored over time. A decrease in FRET indicates G-protein activation.

3. Data Analysis:

- The change in FRET signal is plotted against the ligand concentration to generate dose-response curves.
- The EC50 value for each ligand is determined from these curves.

Visualizations

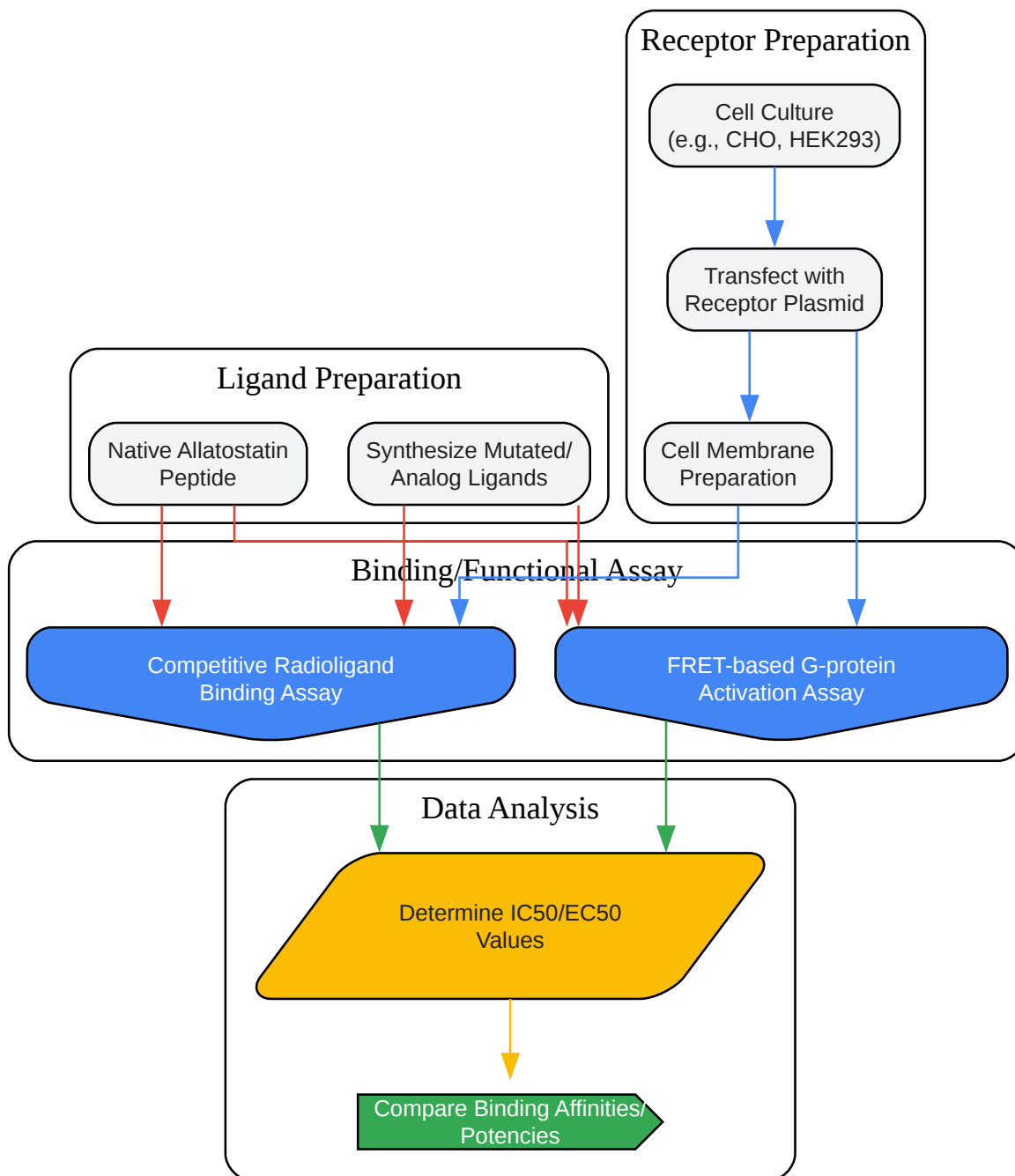
Allatostatin Receptor Signaling Pathway



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Caption: Allatostatin receptor signaling pathway.

Experimental Workflow for Confirming Binding Specificity



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Caption: Experimental workflow for confirming binding specificity.

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